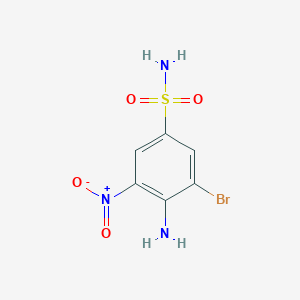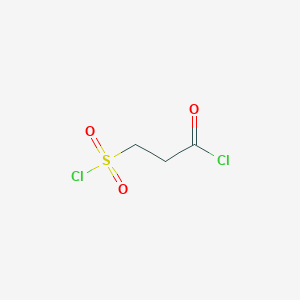![molecular formula C13H21N3O B3370431 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 38948-28-6](/img/structure/B3370431.png)
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
概要
説明
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C13H21N3O It is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety connected via an ethoxy linker
作用機序
Target of Action
The primary target of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets by binding to the ATP-binding sites of EGFR and ALK . This binding inhibits the activation of these proteins, thereby preventing the downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The compound affects the EGFR signaling pathway and the ALK signaling pathway . The inhibition of these pathways leads to the suppression of several downstream effects, including cell proliferation, survival, and differentiation. This can result in the reduction of tumor growth in cancers that overexpress EGFR or ALK.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR or ALK . This can lead to a reduction in tumor size and potentially to the regression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenol and 4-methylpiperazine.
Etherification: 4-nitrophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 4-(2-chloroethoxy)nitrobenzene.
Reduction: The nitro group in 4-(2-chloroethoxy)nitrobenzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-(2-chloroethoxy)aniline.
Substitution: Finally, 4-(2-chloroethoxy)aniline is reacted with 4-methylpiperazine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified piperazine or aniline derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including neurotransmitter modulation.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
類似化合物との比較
Similar Compounds
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol: Similar structure but with a phenol group instead of an aniline group.
4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzoic acid: Contains a carboxylic acid group instead of an aniline group.
4-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde: Features an aldehyde group instead of an aniline group.
Uniqueness
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is unique due to its specific combination of a piperazine ring and aniline moiety connected via an ethoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGLCSJCBYFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241753 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38948-28-6 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
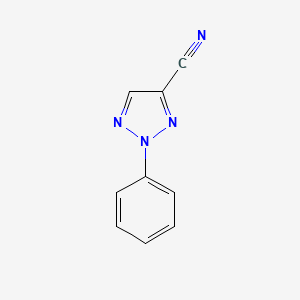
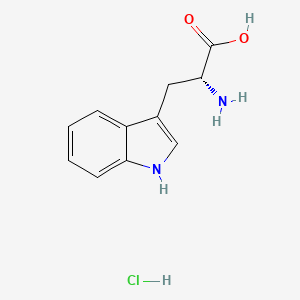
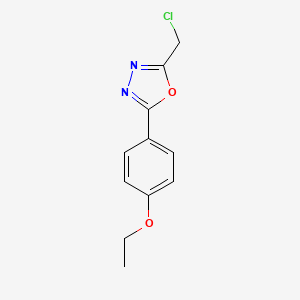
![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)
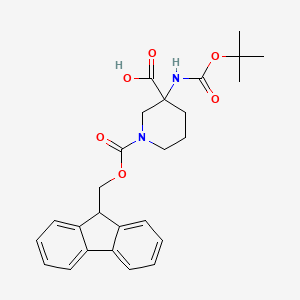
![2H-[2,7]Naphthyridin-1-one hydrochloride](/img/structure/B3370372.png)
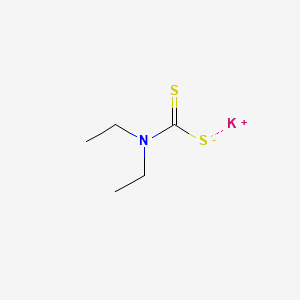
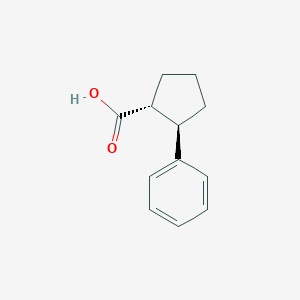
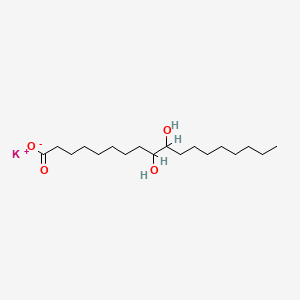
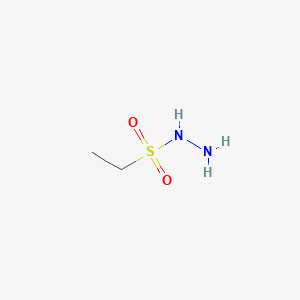
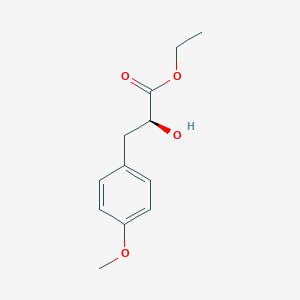
![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
